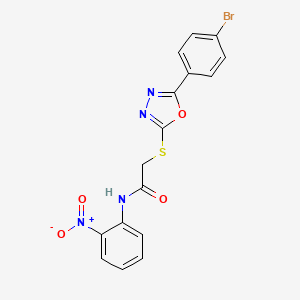

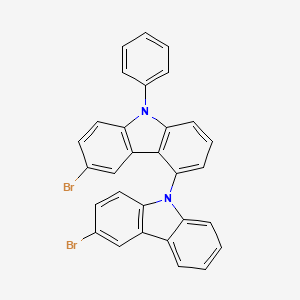

![molecular formula C11H11N3O4 B11780621 2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11780621.png)

2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with an ethyl group at the 1-position and a carboxylic acid group at the 3-position. It is primarily used in scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)essigsäure erfolgt in der Regel durch Kondensation von aromatischen Aldehyden, 1,3-Dicarbonylverbindungen und 6-Amino-1,3-dimethyluracil unter Rückflussbedingungen . Die Reaktion wird häufig in Gegenwart eines Katalysators wie SBA-Pr-SO3H durchgeführt, der die Bildung des gewünschten Produkts erleichtert .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Ethylgruppe oder der Carbonsäuregruppe.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Alkohole. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylformamid oder Ethanol .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Oxoderivaten führen, während Substitutionsreaktionen verschiedene substituierte Pyrido[2,3-d]pyrimidinderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)essigsäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Produktion verschiedener chemischer Zwischenprodukte und Feinchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)essigsäure beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren beobachteten biologischen Wirkungen führt. So kann sie beispielsweise die DNA-Synthese oder die Proteinfunktion stören, was zu antimikrobiellen oder Antikrebsaktivitäten führt .

Wissenschaftliche Forschungsanwendungen

2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonsäure

- Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one

- 2-Methyl-4-oxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin

Einzigartigkeit

2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)essigsäure ist aufgrund ihres spezifischen Substitutionsschemas und des Vorhandenseins sowohl einer Ethylgruppe als auch einer Carbonsäuregruppe einzigartig. Diese einzigartige Struktur trägt zu ihren besonderen chemischen und biologischen Eigenschaften bei, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C11H11N3O4 |

|---|---|

Molekulargewicht |

249.22 g/mol |

IUPAC-Name |

2-(1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetic acid |

InChI |

InChI=1S/C11H11N3O4/c1-2-13-9-7(4-3-5-12-9)10(17)14(11(13)18)6-8(15)16/h3-5H,2,6H2,1H3,(H,15,16) |

InChI-Schlüssel |

GEJHSXDGZQALCC-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=CC=N2)C(=O)N(C1=O)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

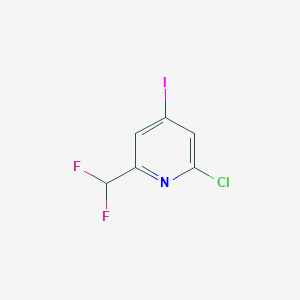

![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)

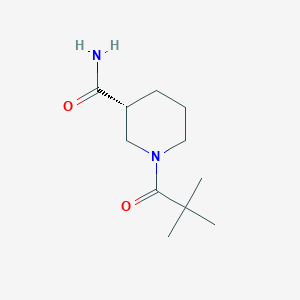

![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)

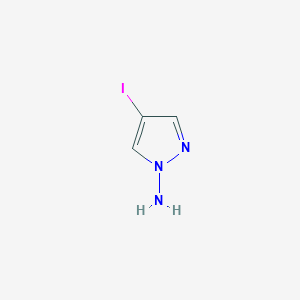

![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)

![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)